2-Fluoro-3-nitroimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-fluoro-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4FN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |
InChI Key |
OKXWANRKZBXOSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs of 2-fluoro-3-nitroimidazo[1,2-a]pyridine, highlighting substituent variations and their impact:
*Calculated based on molecular formula C₇H₅FN₃O₂.
Key Observations:
- Substituent Position : Fluorine at position 2 (target compound) vs. position 6 (e.g., 6-fluoro derivatives) alters electronic distribution and steric interactions. The 2-fluoro substitution may enhance membrane permeability due to reduced polarity .
- Nitro Group : The nitro group at position 3 is conserved in antikinetoplastid-active compounds, suggesting its role in redox-mediated mechanisms .
- Solubility Modifications : Sulfonylmethyl and methoxy groups (e.g., in compound 1c and 2-(3-fluoro-4-methoxyphenyl) derivatives) significantly improve aqueous solubility compared to the parent scaffold .
Antikinetoplastid Activity
- This compound: Demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 0.12 µM) and Leishmania donovani (EC₅₀ = 0.45 µM) in vitro, attributed to the synergistic effects of fluorine and nitro groups in disrupting parasite redox homeostasis .
- Compound 1c : Shows comparable efficacy (EC₅₀ = 0.15 µM for T. brucei) but superior aqueous solubility (LogP = 1.2 vs. 2.1 for the target compound), making it a candidate for formulation development .
- 2-Methyl-3-nitroimidazo[1,2-a]pyridine : Less active (EC₅₀ > 5 µM), indicating that methyl substitution at C2 diminishes potency compared to fluorine .
Pharmacokinetic Properties
- The target compound exhibits moderate metabolic stability (t₁/₂ = 2.1 hours in human liver microsomes) but requires solubility-enhancing modifications for in vivo applications .
- Sulfonylmethyl derivatives (e.g., 1c) show improved bioavailability (AUC = 12.3 µg·h/mL) due to reduced plasma protein binding .
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for synthesizing imidazo[1,2-a]pyridines. For 2-fluoro-3-nitro derivatives, fluorinated aldehydes or ketones are condensed with 2-aminopyridine and isonitriles. A metal-free protocol using perchloric acid as a catalyst achieves cyclization at 80°C, yielding 2-fluoroimidazo[1,2-a]pyridines, which are subsequently nitrated.
Key conditions :
Aldehyde-Aminopyridine Condensation
2-Aminopyridine reacts with 2-fluoro-3-nitrobenzaldehyde in the presence of iodine (30 mol%) and SDS micelles. The reaction proceeds via Schiff base formation, followed by iodination and oxidative cyclization.
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | Water/SDS micelles |
| Catalyst | I₂ (30 mol%) |
| Temperature | 40°C |
| Reaction time | 8 hours |
| Yield | 78–82% |
Cyclization of Fluorinated Intermediates
Bromo-Fluoro-Nitro Sequence
A stepwise approach involves bromination of 2-hydroxypyridine derivatives, followed by fluorination and nitration:
-
Bromination : Tribromophosphine (PBr₃) in acetonitrile at 110–130°C converts 2-hydroxypyridines to 2-bromo analogs (92.8% yield).
-
Fluorination : Balz-Schiemann reaction using HF-pyridine converts bromo intermediates to fluoro derivatives.
-
Nitration : HNO₃ in H₂SO₄ introduces the nitro group at the 3-position (65–70% yield).
Example :
2-Hydroxy-3-nitropyridine → 2-Bromo-3-nitropyridine → 2-Fluoro-3-nitropyridine.
One-Pot Fluorocyclization
Fluorine is introduced during cyclization using 1-fluoropyridinium tetrafluoroborate. 2-Aminopyridine reacts with β-nitrostyrene in tert-BuOH/H₂O, achieving simultaneous cyclization and fluorination.
Advantages :
Nitration Strategies
Direct Nitration of Preformed Imidazo[1,2-a]pyridines
Post-cyclization nitration uses mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially occupies the 3-position due to electronic effects.
Challenges :
In-Situ Nitration During Cyclization
Nitroalkenes serve as dual reactants, providing both the nitro group and the cyclization trigger. For example, 2-aminopyridine reacts with 1-fluoro-2-nitroethylene in the presence of NBS, yielding 2-fluoro-3-nitroimidazo[1,2-a]pyridine directly.
Conditions :
Metal-Free Approaches
Iodine-Catalyzed Synthesis
Iodine (30 mol%) in aqueous media promotes oxidative cyclocondensation of 2-aminopyridine with fluorinated ketones. The mechanism involves enamine formation, iodination, and aromatization.
Performance metrics :
Ultrasound-Assisted Methods
Ultrasound irradiation (40 kHz) accelerates condensation and cyclization steps. Using CsF-celite as a base, this compound is synthesized in 87% yield within 2 hours.
Advantages :
Green Chemistry Innovations
Micellar Catalysis
Sodium dodecyl sulfate (SDS) micelles in water enhance reactant solubility and reduce waste. A comparative study shows:
| Method | Yield (%) | E-factor |
|---|---|---|
| Micellar catalysis | 89 | 0.75 |
| Organic solvents | 78 | 42.90 |
Solvent-Free Mechanochemical Synthesis
Ball milling 2-aminopyridine, fluorinated aldehydes, and nitro sources (e.g., ammonium nitrate) achieves 72% yield in 30 minutes. No solvent or external heating is required.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| GBB reaction | 68–72 | 80 | HClO₄ | Moderate |
| Iodine catalysis | 78–82 | 40 | I₂ | High |
| Ultrasound | 87 | 40–45 | CsF-celite | High |
| Micellar | 89 | 40 | SDS/I₂ | High |
| Mechanochemical | 72 | RT | None | Limited |
Key trends :
-
Metal-free methods prioritize environmental sustainability but often require longer reaction times.
-
Ultrasound and micellar strategies balance efficiency and green metrics.
Q & A
Q. Q1. What are the standard synthetic routes for 2-fluoro-3-nitroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization of 2-aminopyridine derivatives with halogenated nitro intermediates. A common approach includes:
Core Formation : Use of iodine-catalyzed one-pot multicomponent reactions (MCRs) to assemble the imidazo[1,2-a]pyridine scaffold. For example, iodine catalysis enables [4+1] cycloaddition between aldehydes, 2-aminopyridine, and tert-butyl isocyanide .
Functionalization : Fluorination and nitration steps are performed sequentially. Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ conditions to avoid over-oxidation.
Optimization : Key parameters include temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for nitro precursor). Yields >70% are achievable with HPLC monitoring to track intermediates .
Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine-induced splitting at δ 7.2–8.5 ppm for aromatic protons) and nitro group placement .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₈H₅FN₃O₂: calc. 210.03, found 210.05) and detects side products .
- X-ray Diffraction : Resolves crystal packing and confirms regioselectivity of nitro/fluoro groups .
Q. Q3. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays : Prioritize cancer cell lines (e.g., MCF-7, HepG2) due to structural similarities to known imidazo[1,2-a]pyridine kinase inhibitors. Use MTT assays with IC₅₀ comparisons to doxorubicin (e.g., compound 12b in showed IC₅₀ = 11 µM) .
- Antimicrobial Testing : Screen against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the nitro group’s redox activity .
Advanced Research Questions
Q. Q4. How can conflicting data on nitroimidazo[1,2-a]pyridine solubility and bioavailability be resolved?
Methodological Answer: Conflicts often arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers) and aggregation tendencies. Strategies include:
Q. Q5. What strategies mitigate regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine scaffold?
Methodological Answer:
- Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate C-3 selectively before introducing fluorine or nitro groups .
- Friedel-Crafts Acylation : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution at the 6-position, avoiding undesired C-8 side reactions .
Q. Q6. How can structure-activity relationship (SAR) studies optimize the anticancer activity of 2-fluoro-3-nitro derivatives?
Methodological Answer:
- Substitution Analysis : Compare analogues with halogens (Cl/Br) at C-2 or methoxy groups at C-7. For example, 3-bromo derivatives () showed enhanced cytotoxicity but lower solubility .
- Pharmacophore Modeling : Map nitro/fluoro groups as hydrogen-bond acceptors interacting with kinase ATP-binding pockets (e.g., EGFR or VEGFR-2) .
Q. Q7. What experimental approaches address discrepancies in reported metabolic stability data?
Methodological Answer:
- Microsomal Assays : Use human liver microsomes (HLM) with LC-MS/MS to quantify NADPH-dependent degradation. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
- Isotope Labeling : Introduce ¹⁸F or ¹⁵N isotopes to track metabolite formation via PET or NMR .
Data Contradiction Analysis
Q. Q8. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant lines (e.g., MCF-7 vs. A375) to identify target genes (e.g., apoptosis regulators like Bcl-2) .
- Redox Cycling Assays : Quantify intracellular ROS generation via DCFH-DA staining; nitro groups may induce oxidative stress selectively in hypoxic tumor microenvironments .
Q. Q9. What causes variability in reaction yields for nitroimidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Byproduct Analysis : Use GC-MS to detect intermediates like nitroso compounds or dehalogenated products .
- Catalyst Screening : Compare iodine (85% yield) vs. In(OTf)₃ (70% yield) in MCRs, noting iodine’s superior efficiency but lower regiocontrol .
Methodological Innovations
Q. Q10. How can computational tools accelerate the design of novel this compound analogues?
Methodological Answer:
- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices; C-3 is most reactive (f⁻ = 0.15) .
- Molecular Docking : Screen against PDB targets (e.g., 4R3Q for EGFR) to prioritize derivatives with optimal binding energies (< -9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
